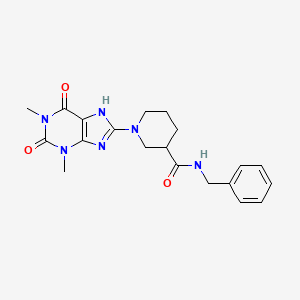![molecular formula C15H21ClN4OS B10869504 N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of acetanilides and contains a chlorophenyl group attached to an acetamide moiety.
- The compound’s structure consists of a piperazine ring with an ethylcarbamothioyl substituent and a chlorophenyl group.
- It has applications in both research and industry.
N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide: or , is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-chloroaniline with acetic anhydride to form 4′-chloroacetanilide.
Reaction Conditions: This reaction typically occurs under acidic conditions.
Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug development due to its structural features.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The unique combination of the chlorophenyl group, piperazine ring, and ethylcarbamothioyl substituent distinguishes our compound.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C15H21ClN4OS |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H21ClN4OS/c1-2-17-15(22)20-9-7-19(8-10-20)11-14(21)18-13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,22)(H,18,21) |
InChI Key |
GQINZJZCZRHMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10869425.png)
![N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide](/img/structure/B10869437.png)
![Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate](/img/structure/B10869439.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![4-[({2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B10869461.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869481.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)

![4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10869493.png)
![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
